Cas no 2171343-33-0 ((2R)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxypropanamidobutanoic acid)

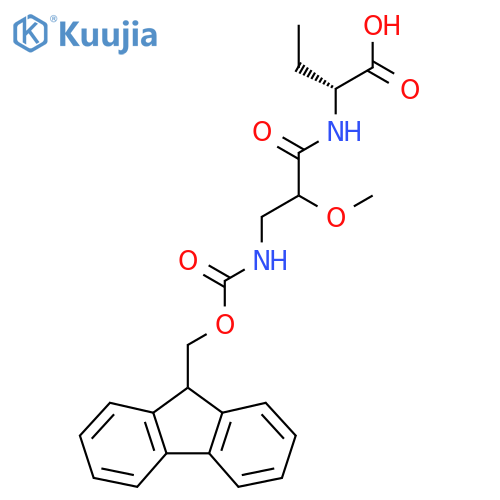

2171343-33-0 structure

商品名:(2R)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxypropanamidobutanoic acid

(2R)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxypropanamidobutanoic acid 化学的及び物理的性質

名前と識別子

-

- (2R)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxypropanamidobutanoic acid

- 2171343-33-0

- (2R)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxypropanamido]butanoic acid

- EN300-1503024

-

- インチ: 1S/C23H26N2O6/c1-3-19(22(27)28)25-21(26)20(30-2)12-24-23(29)31-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-20H,3,12-13H2,1-2H3,(H,24,29)(H,25,26)(H,27,28)/t19-,20?/m1/s1

- InChIKey: QKFDIDFFQFZMTC-FIWHBWSRSA-N

- ほほえんだ: O(C(NCC(C(N[C@@H](C(=O)O)CC)=O)OC)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

計算された属性

- せいみつぶんしりょう: 426.17908655g/mol

- どういたいしつりょう: 426.17908655g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 6

- 重原子数: 31

- 回転可能化学結合数: 10

- 複雑さ: 620

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.8

- トポロジー分子極性表面積: 114Ų

(2R)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxypropanamidobutanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1503024-1.0g |

(2R)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxypropanamido]butanoic acid |

2171343-33-0 | 1g |

$0.0 | 2023-06-05 | ||

| Enamine | EN300-1503024-100mg |

(2R)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxypropanamido]butanoic acid |

2171343-33-0 | 100mg |

$2963.0 | 2023-09-27 | ||

| Enamine | EN300-1503024-10000mg |

(2R)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxypropanamido]butanoic acid |

2171343-33-0 | 10000mg |

$14487.0 | 2023-09-27 | ||

| Enamine | EN300-1503024-250mg |

(2R)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxypropanamido]butanoic acid |

2171343-33-0 | 250mg |

$3099.0 | 2023-09-27 | ||

| Enamine | EN300-1503024-2500mg |

(2R)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxypropanamido]butanoic acid |

2171343-33-0 | 2500mg |

$6602.0 | 2023-09-27 | ||

| Enamine | EN300-1503024-50mg |

(2R)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxypropanamido]butanoic acid |

2171343-33-0 | 50mg |

$2829.0 | 2023-09-27 | ||

| Enamine | EN300-1503024-500mg |

(2R)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxypropanamido]butanoic acid |

2171343-33-0 | 500mg |

$3233.0 | 2023-09-27 | ||

| Enamine | EN300-1503024-5000mg |

(2R)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxypropanamido]butanoic acid |

2171343-33-0 | 5000mg |

$9769.0 | 2023-09-27 | ||

| Enamine | EN300-1503024-1000mg |

(2R)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxypropanamido]butanoic acid |

2171343-33-0 | 1000mg |

$3368.0 | 2023-09-27 |

(2R)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxypropanamidobutanoic acid 関連文献

-

Keiko Okuzumi,Noriyuki Hara,Hidehiro Uekusa,Yoshinori Fujimoto Org. Biomol. Chem., 2005,3, 1227-1232

-

Youssef Korani,Hassan Sabzyan Phys. Chem. Chem. Phys., 2016,18, 31606-31621

-

Raihana Begum,Xin Yu Chin,Mingjie Li,Bahulayan Damodaran,Tze Chien Sum Chem. Commun., 2019,55, 5451-5454

-

Azam M. Shaikh,Bharat K. Sharma,Sajeev Chacko,Rajesh M. Kamble RSC Adv., 2016,6, 60084-60093

-

Jessica L. Barilone,Hideaki Ogata,Wolfgang Lubitz,Maurice van Gastel Phys. Chem. Chem. Phys., 2015,17, 16204-16212

2171343-33-0 ((2R)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxypropanamidobutanoic acid) 関連製品

- 886495-79-0(3-[4-(4-Methoxy-phenyl)-thiazol-2-yl]-phenylamine)

- 2649046-40-0(1-Bromo-4-(isocyanatomethyl)-2-methylbenzene)

- 1244855-70-6(7-Benzyl-5-bromo-4-chloro-7H-pyrrolo2,3-dpyrimidine)

- 1806446-46-7(1-Bromo-1-(2-bromo-4-nitrophenyl)propan-2-one)

- 102408-28-6(1-Methyl-2-methylaminoimidazo4,5-Fquinoline)

- 1361700-71-1(2-Hydroxy-3-nitro-5-(2,3,5-trichlorophenyl)pyridine)

- 1341453-52-8(N-3-(dimethylamino)propyl-3,5-dimethylcyclohexan-1-amine)

- 136920-91-7(5-Amino-6-phenylpiperidin-2-one)

- 2248276-77-7(rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (4R,6R)-2-oxo-6-phenylpiperidine-4-carboxylate)

- 2034204-57-2(2,4-dimethyl-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]-1,3-thiazole-5-carboxamide)

推奨される供給者

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬